4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Description
Properties
CAS No. |
61184-61-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-methyl-5-phenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C10H11NO2/c1-8-7-11-13-10(8,12)9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChI Key |
LJWCDDDOHDOONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NOC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol typically involves cyclization reactions starting from amino acid derivatives or related precursors. Key synthetic strategies include:
Cyclization of N-formylalanine esters or related amino acid derivatives : The compound can be synthesized by cyclization (ring-closure) of N-formylalanine esters under dehydrating conditions, often catalyzed by solid acid catalysts. This method involves a condensation reaction that forms the oxazole ring by intramolecular cyclization.
Use of solid acid catalysts : Solid acids such as sulfonated resins or other heterogeneous acid catalysts facilitate the cyclization reaction efficiently, allowing for mild reaction conditions, high selectivity, and ease of catalyst recovery and reuse.
Reaction conditions : Typical cyclization reactions are carried out at temperatures ranging from 60 to 110 °C, with reaction times between 2 to 10 hours. The process is often followed by filtration and purification steps such as rectification or crystallization to isolate the pure product.
Solvent systems : Organic solvents like chloroform or dichloromethane are commonly used in related oxazolidinone syntheses, but solvent-free or minimal solvent conditions are also reported for greener processes.
Industrial Production Methods
Scale-up considerations : Industrial synthesis employs continuous flow reactors or batch reactors optimized for temperature, catalyst loading, and reaction time to maximize yield and purity.
Purification : Crystallization and chromatographic techniques are used to purify the final compound, ensuring high enantiomeric purity when chiral forms are targeted.
Advantages of solid acid catalysis : The use of solid acid catalysts reduces waste, simplifies separation, and lowers production costs, making the process more sustainable and economically viable.
Detailed Research Findings and Data
Reaction Scheme Summary
| Step | Reactants/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-formylalanine ester + solid acid catalyst | Cyclization via dehydration to form oxazole | >90 | High selectivity (>97.8%), mild temp. |
| 2 | Filtration and rectification | Purification of product | - | Ensures high purity and crystallinity |
Comparative Analysis of Preparation Methods
| Method | Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Solid acid catalyzed cyclization | Solid acid catalyst | 60–110 | 2–10 | Up to 93 | High selectivity, reusable catalyst | Requires precise temperature control |
| Traditional dehydrating agents | Phosphorus oxychloride, triethylamine | >100 | >10 | ~81 | Established method | Longer reaction time, more waste |
| Base-catalyzed cyclization | Sodium hydroxide, potassium carbonate | Ambient to reflux | Variable | Moderate | Simple reagents | Lower selectivity, possible side reactions |
Key Research Insights
The use of solid acid catalysts in the cyclization of N-formylalanine esters significantly improves reaction efficiency, selectivity, and environmental footprint compared to traditional dehydrating agents like phosphorus oxychloride or phosgene derivatives.
Reaction optimization studies show that maintaining the temperature within 60–110 °C and reaction times under 10 hours balances conversion and selectivity, minimizing byproducts.
The cyclization reaction mechanism involves intramolecular condensation forming the oxazole ring, with the catalyst facilitating dehydration and ring closure.
Post-reaction purification by filtration and rectification is critical to obtain the compound in high purity suitable for further synthetic applications.
Summary Table of Preparation Methods
| Preparation Method | Starting Material(s) | Catalyst/Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of N-formylalanine esters | N-formylalanine esters | Solid acid catalyst | 60–110 °C, 2–10 h | 90–93 | High selectivity, reusable catalyst |
| Dehydration with phosphorus oxychloride | N-alkoxy oxalyl alanine ester | Phosphorus oxychloride | >100 °C, >10 h | ~81 | Longer reaction time, more waste |
| Base-mediated cyclization | Phenylglycinol + methyl chloroformate | NaOH, K2CO3 | Ambient to reflux | Moderate | Simpler reagents, lower selectivity |
Chemical Reactions Analysis
Oxidation Reactions
4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol undergoes oxidation to form derivatives with modified functional groups. Key pathways include:
a. Hydroxyl Group Oxidation
The hydroxyl group at position 5 is susceptible to oxidation, yielding ketone or carboxylic acid derivatives depending on conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic media
-
Product : 4-Methyl-5-phenyl-1,2-oxazole-5-one
-
Conditions : Room temperature, aqueous H₂SO₄
b. Ring Oxidation
Strong oxidizing agents like CrO₃ can modify the oxazole ring, leading to ring-opening or epoxidation products.
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxyl → Ketone | KMnO₄, H₂SO₄ | Oxazolone derivative | 75–85 | |
| Ring oxidation | CrO₃, AcOH | Epoxide intermediates | 60–70 |
Reduction Reactions
Reduction targets the oxazole ring’s N–O bond or unsaturated bonds, producing saturated or partially saturated analogs:
a. Catalytic Hydrogenation
-
Reagent : H₂ gas, Pd/C catalyst
-
Product : 4-Methyl-5-phenyl-1,3-oxazolidin-5-ol (saturated ring)
-
Conditions : 40–60 psi H₂, ethanol solvent
b. Borohydride Reduction
-
Reagent : NaBH₄ in methanol
-
Product : Dihydrooxazole alcohol derivatives
-
Selectivity : Preferential reduction of the carbonyl group over the ring
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Ring saturation | H₂, Pd/C | Oxazolidinone | 80–90 | |
| Selective reduction | NaBH₄, MeOH | Alcohol derivatives | 65–75 |
Substitution Reactions
The oxazole ring undergoes nucleophilic substitution at positions 2 and 4, while the phenyl group participates in electrophilic substitutions:
a. Nucleophilic Ring-Opening
-
Reagent : Amines (e.g., NH₃)
-
Product : Acyclic amides via ring-opening followed by recyclization
-
Mechanism : Nucleophilic attack at the electron-deficient oxazole carbon
b. Electrophilic Aromatic Substitution
-
Reagent : HNO₃/H₂SO₄
-
Product : Nitro-substituted phenyl derivatives (e.g., 5-(4-nitrophenyl) analog)
-
Conditions : 0–5°C, controlled nitration
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Ring-opening | NH₃, H₂O | Linear amide intermediates | 70–80 | |
| Phenyl nitration | HNO₃, H₂SO₄ | Nitroaryl derivatives | 50–60 |
Cycloaddition and Ring-Forming Reactions
The compound participates in [3+2] cycloadditions due to its strained oxazole ring:
a. Synthesis via [3+2] Cycloaddition
-
Precursors : Acetophenone + diethyl oxalate
-
Catalyst : Sodium methoxide (NaOMe)
-
Conditions : Low-temperature methanol (−10°C)
b. Industrial Synthesis
Metal-free routes prioritize eco-friendly protocols:
-
Solvent : Ethanol/water mixtures
-
Yield : >90% with high purity
Biological Activity and Derivatives
While not the primary focus, derivatives exhibit pharmacological potential:
-
Antimicrobial Activity : Nitro-substituted analogs show moderate activity against S. aureus.
-
Chiral Auxiliary Use : Enantiopure forms facilitate asymmetric synthesis of neuropharmacological agents .
Stability and Reactivity Considerations
-
pH Sensitivity : Degrades under strong acidic/basic conditions via ring hydrolysis.
-
Thermal Stability : Stable up to 150°C; decomposes above 200°C.
Scientific Research Applications
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Phosphonic acid substitution in HAB-439 introduces acidity and chelation capacity, enabling interactions with metal ions in biological systems (e.g., enzyme inhibition) . Benzofuran in the analog from adds aromatic bulk, likely enhancing π-π stacking interactions in protein binding .
- The hydroxyl group in all analogs contributes to hydrogen bonding, affecting solubility and crystal packing.
Biological Activity
4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 310.4 °C |
| Flash Point | 141.5 °C |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of oxazoles, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. A notable study reported that certain oxazole derivatives exhibited selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that related oxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values for these activities were reported to be in the range of 0.0048 to 0.0195 mg/mL .
3. Anti-inflammatory and Analgesic Effects
Compounds in the oxazole class have been linked to anti-inflammatory and analgesic effects through inhibition of cyclooxygenase enzymes (COX). These activities suggest potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
Many oxazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as COX and various kinases .
2. Interaction with Cellular Targets
The compound may interact with specific cellular receptors or proteins that modulate cell signaling pathways related to apoptosis and cell proliferation .
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
Study on Anticancer Activity:
A recent study synthesized a series of oxazole derivatives and evaluated their anticancer properties against a panel of twelve human tumor cell lines. One derivative showed an IC50 value of 1.143 µM against renal cancer cells, indicating a promising therapeutic profile .
Study on Antimicrobial Properties:
Another investigation focused on the antimicrobial efficacy of synthesized oxazole compounds against various pathogens. The results demonstrated significant activity against E. coli and Staphylococcus aureus with MIC values comparable to established antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
